molecular formula C8H7FN2O B3204437 6-amino-5-fluoro-2,3-dihydro-1H-Isoindol-1-one CAS No. 1036389-90-8

6-amino-5-fluoro-2,3-dihydro-1H-Isoindol-1-one

Cat. No.: B3204437
CAS No.: 1036389-90-8
M. Wt: 166.15 g/mol
InChI Key: RCTISGMYSBVFPB-UHFFFAOYSA-N
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Description

6-Amino-5-fluoro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol . This compound is characterized by the presence of an isoindoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound also contains an amino group at the 6th position and a fluorine atom at the 5th position, making it a fluorinated derivative of isoindoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-fluoro-2,3-dihydro-1H-isoindol-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-fluoro-2-nitrobenzaldehyde with ethyl glycinate in the presence of a reducing agent can yield the desired compound . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production method.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-fluoro-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in the synthesis process.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-Amino-5-fluoro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-5-fluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2,3-dihydro-1H-isoindol-1-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Fluoro-2,3-dihydro-1H-isoindol-1-one: Lacks the amino group, affecting its biological activity.

    6-Amino-5-chloro-2,3-dihydro-1H-isoindol-1-one: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.

Uniqueness

The unique combination of an amino group and a fluorine atom in 6-amino-5-fluoro-2,3-dihydro-1H-isoindol-1-one imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group contributes to its reactivity and potential as a pharmacophore.

Properties

IUPAC Name

6-amino-5-fluoro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTISGMYSBVFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-5-fluoro-2,3-dihydro-1H-Isoindol-1-one
Reactant of Route 2
6-amino-5-fluoro-2,3-dihydro-1H-Isoindol-1-one
Reactant of Route 3
6-amino-5-fluoro-2,3-dihydro-1H-Isoindol-1-one
Reactant of Route 4
6-amino-5-fluoro-2,3-dihydro-1H-Isoindol-1-one
Reactant of Route 5
Reactant of Route 5
6-amino-5-fluoro-2,3-dihydro-1H-Isoindol-1-one
Reactant of Route 6
6-amino-5-fluoro-2,3-dihydro-1H-Isoindol-1-one

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